(2S,4R)-1-benzyloxycarbonyl-4-tert-butoxy-pyrrolidine-2-carboxylic acid properties
(2S,4R)-1-benzyloxycarbonyl-4-tert-butoxy-pyrrolidine-2-carboxylic acid properties
An In-Depth Technical Guide to (2S,4R)-1-benzyloxycarbonyl-4-tert-butoxy-pyrrolidine-2-carboxylic acid
Authored by: Senior Application Scientist
Abstract
(2S,4R)-1-benzyloxycarbonyl-4-tert-butoxy-pyrrolidine-2-carboxylic acid is a proline derivative of significant interest in medicinal chemistry and drug development. Its rigidified pyrrolidine core and orthogonal protecting groups make it a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, and key applications, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Value of Substituted Proline Analogs
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent conformational rigidity, when appropriately substituted, allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. (2S,4R)-1-benzyloxycarbonyl-4-tert-butoxy-pyrrolidine-2-carboxylic acid, hereafter referred to as Cbz-(4R)-t-butoxy-L-proline, embodies these desirable characteristics.
The strategic placement of a tert-butoxy group at the 4-position and the use of benzyloxycarbonyl (Cbz or Z) and carboxylic acid functionalities at the 1- and 2-positions, respectively, provide a versatile platform for synthetic elaboration. The Cbz group offers robust protection of the secondary amine, which can be removed under specific hydrogenolysis conditions, while the tert-butoxy group provides steric bulk and can influence the overall conformation of the pyrrolidine ring. The carboxylic acid serves as a key handle for amide bond formation and other derivatizations. This orthogonal protecting group strategy is fundamental to its utility in multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cbz-(4R)-t-butoxy-L-proline is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C18H25NO5 | N/A |
| Molecular Weight | 335.39 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | 70°C | [3] |
| Boiling Point (Predicted) | 485.9±40.0 °C | N/A |
| Density (Predicted) | 1.20±0.1 g/cm³ | N/A |
| pKa (Predicted) | 4.01±0.40 | [2] |
| Storage Temperature | Room temperature | [2] |
Synthesis and Manufacturing
The synthesis of Cbz-(4R)-t-butoxy-L-proline typically starts from commercially available (2S,4R)-4-hydroxy-L-proline. The synthetic strategy hinges on the sequential and selective protection of the functional groups.
A Generalized Synthetic Workflow
The following diagram illustrates a common synthetic approach. The causality behind the choice of reagents is critical for achieving high yield and purity.
Caption: Generalized synthetic workflow for Cbz-(4R)-t-butoxy-L-proline.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example and may require optimization based on laboratory conditions and scale.
Step 1: N-Benzyloxycarbonylation of (2S,4R)-4-Hydroxy-L-proline
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Rationale: The protection of the secondary amine is the initial and crucial step to prevent side reactions in subsequent steps. Benzyl chloroformate is a classic reagent for this transformation, reacting selectively with the more nucleophilic amine in the presence of a base. The base neutralizes the HCl generated during the reaction.
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Procedure:
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Dissolve (2S,4R)-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide at 0-5 °C.
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Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and pH.
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Stir the reaction mixture until completion (monitored by TLC).
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Acidify the reaction mixture to precipitate the N-protected product.
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Filter, wash with cold water, and dry the solid to obtain (2S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[4]
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Step 2: O-tert-Butylation
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Rationale: The hydroxyl group is then converted to a tert-butyl ether. This is typically achieved by reacting the N-protected intermediate with isobutylene in the presence of a strong acid catalyst. The bulky tert-butyl group also serves as a protecting group.
-
Procedure:
-
Suspend the N-protected hydroxyproline derivative in a suitable solvent like dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bubble isobutylene gas through the suspension or add liquid isobutylene under pressure at a controlled temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield Cbz-(4R)-t-butoxy-L-proline.
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Applications in Drug Discovery and Development
The unique structural features of Cbz-(4R)-t-butoxy-L-proline make it a valuable building block in the synthesis of novel therapeutics.
Peptidomimetics and Constrained Peptides
The conformationally restricted pyrrolidine ring is an excellent scaffold for creating peptidomimetics. By incorporating this moiety into a peptide sequence, researchers can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity. This conformational constraint can lead to increased potency, selectivity, and metabolic stability compared to more flexible, linear peptides.[1]
Synthesis of Chiral Ligands and Catalysts
The inherent chirality of Cbz-(4R)-t-butoxy-L-proline makes it a useful precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be employed in a variety of metal-catalyzed reactions to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
Building Block for Complex Heterocyclic Systems
The functional handles on Cbz-(4R)-t-butoxy-L-proline allow for its elaboration into more complex heterocyclic systems. For instance, the carboxylic acid can be reduced to an alcohol, which can then participate in cyclization reactions. The pyrrolidine nitrogen, after deprotection, can be functionalized in numerous ways. This versatility has been exploited in the synthesis of various biologically active molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling Cbz-(4R)-t-butoxy-L-proline and its derivatives.
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Hazard Statements: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7][8]
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Precautionary Statements:
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date information.
Conclusion
(2S,4R)-1-benzyloxycarbonyl-4-tert-butoxy-pyrrolidine-2-carboxylic acid is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting groups, and rigidified core provide a powerful tool for the construction of complex and biologically active compounds. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in research and drug development endeavors.
References
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(2S,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid - Physico-chemical Properties. ChemBK. Available from: [Link]
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(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID - PubChem. Available from: [Link]
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(2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. Oakwood Products. Available from: [Link]
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(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid - PubChem. Available from: [Link]
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(2S,4S)-1-((tert-butoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID - PubChem. Available from: [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.
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(2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. Available from: [Link]
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